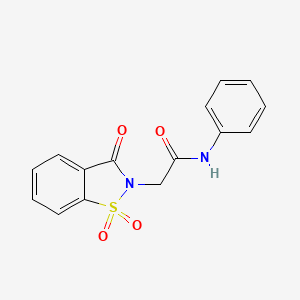

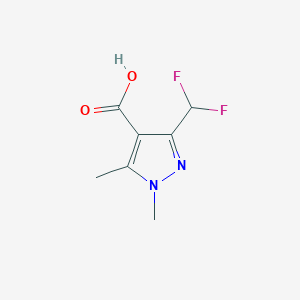

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

説明

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry and Properties

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, as a compound, shares a structural relationship with benzothiazole derivatives, which are known for their broad spectrum of biological and electrochemical activities. These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The chemistry of benzothiazoles is enriched with a variety of structural modifications that lead to significant biological applications. For instance, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, emphasizing the structural simplicity and ease of synthesis of benzothiazole derivatives for generating chemical libraries aimed at discovering new therapeutic agents (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

Benzothiazole derivatives manifest a wide array of pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural moiety of benzothiazoles is pivotal in the development of chemotherapeutic agents, with numerous studies highlighting their efficacy in treating various diseases. The structural versatility of benzothiazoles allows them to serve as ligands for different biomolecules, which is a significant factor in their medicinal chemistry applications. This has led to an increasing interest in benzothiazole-based compounds as potential therapeutic agents, particularly in cancer treatment. The therapeutic potential of benzothiazoles extends to their applications in antimicrobial, anti-inflammatory, and other biological activities, underscoring their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthetic and Analytical Advances

Research into benzothiazoles has also explored their synthetic methodologies and analytical applications. The advancements in the synthesis and transformations of benzothiazole derivatives are notable, with modern approaches focusing on green chemistry principles and atom economy. These methods aim to develop biologically active and industrially demanded compounds through environmentally friendly processes. The review of modern trends in the chemistry of benzothiazoles since 2015 reveals new synthetic methods that are efficient, yield satisfactory products, and offer broad substrate scopes. This progress in benzothiazole chemistry not only facilitates the development of new drugs and materials but also provides new insights into synthetic approaches and patterns of reactivity (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

特性

IUPAC Name |

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGDPBHAOMGZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)